N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an isoxazole ring, a pyridine ring, a piperidine ring, and an oxalamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The isoxazole and pyridine rings are aromatic, while the piperidine ring is aliphatic. The oxalamide group would likely form hydrogen bonds with suitable acceptors .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the isoxazole ring could undergo electrophilic substitution or nucleophilic addition. The piperidine ring could undergo reactions typical of secondary amines .科学的研究の応用
Antiviral Activity : A related compound, 4-((S)-2-{3-[(5-methyl-isoxazole-3-carbonyl)-amino]-2-oxo-2H-pyridin-1-yl}-pent-4-ynoylamino)-5-((S)-2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester, showed potent antiviral activity against human rhinovirus (HRV) serotypes and related picornaviruses in cell-based assays (Patick et al., 2005).
Cannabinoid Receptor Antagonism : The pyrazole derivative N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide showed potency as a cannabinoid receptor antagonist, indicating its potential in studying cannabinoid receptor binding sites and pharmacological probes (Lan et al., 1999).
Synthesis of Polycyclic Alkaloids : Isoxazolidines derived from the 1,3-dipolar cycloaddition of α,β-hexenolides to cyclic nitrones were converted into piperidine- and pyrrolidine-oxepinones, demonstrating their potential as precursors for synthesizing polycyclic alkaloids, specifically the Stemona alkaloids (Cid et al., 2004).
Characterization of CB1 Cannabinoid Receptor : Research on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the binding interaction with the receptor, suggesting the compound's role in receptor antagonism (Shim et al., 2002).
Alpha1A-Adrenoceptor Antagonism : A study on L-771,688 (SNAP 6383) revealed its role as a potent and selective alpha1A-adrenoceptor antagonist, indicating its relevance in understanding adrenergic receptor mechanisms (Chang et al., 2000).
Dynamic Tautomerism and Divalent N(I) Character : Research on N‐(Pyridin‐2‐yl)thiazol‐2‐amine highlighted the dynamic tautomerism and divalent N(I) character in this class of compounds, demonstrating their electron donating properties (Bhatia et al., 2013).
Role in Compulsive Food Consumption : A study on the effects of GSK1059865, a selective Orexin-1 Receptor antagonist, showed its role in reducing binge eating in female rats, suggesting its potential application in understanding and treating eating disorders (Piccoli et al., 2012).
将来の方向性
特性
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-15(16(23)19-14-5-10-24-20-14)18-11-12-3-8-21(9-4-12)13-1-6-17-7-2-13/h1-2,5-7,10,12H,3-4,8-9,11H2,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASPWTMYLHQQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。